Ethyl methyl sulfoxide
Description
Significance in Organosulfur Chemistry Research
The study of ethyl methyl sulfoxide (B87167) contributes to the broader understanding of organosulfur chemistry, a field crucial for developing pharmaceuticals and advanced materials. Sulfoxides, in general, are pivotal intermediates in organic synthesis. nih.gov
The primary synthetic route to ethyl methyl sulfoxide is the oxidation of its corresponding sulfide (B99878), ethyl methyl sulfide. This transformation is a cornerstone reaction in organosulfur chemistry, and various methods have been developed to achieve it, from simple oxidation with hydrogen peroxide to more complex, metal-catalyzed processes. acs.orgrsc.org The oxidation can sometimes proceed further to the corresponding sulfone, and controlling the reaction to stop at the sulfoxide stage is a significant research focus. acs.org
Mechanistic studies involving sulfoxides often provide insights applicable to this compound. For example, research on the oxidation of dimethyl sulfide (DMS) in atmospheric chemistry, where dimethyl sulfoxide (DMSO) is a key intermediate, sheds light on the behavior of simple alkyl sulfoxides in complex reaction pathways. copernicus.org Furthermore, the chemistry of the sulfinyl group in this compound is relevant to its potential use as a reagent. The well-established use of DMSO in activating alcohols for nucleophilic substitution, such as in the Swern and Corey-Kim oxidations, provides a framework for the potential reactivity of other sulfoxides like this compound. nih.govresearchgate.net Isotopic labeling experiments in related systems have shown that the sulfoxide oxygen can be exchanged, indicating complex mechanistic pathways involving intermediates like oxodisulfonium dications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfinylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRCXRVEQTTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937254 | |
| Record name | (Methanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-98-3 | |
| Record name | Ethane, (methylsulfinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ84LR4D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl Methyl Sulfoxide and Its Analogues
Chemical Oxidation Pathways of Sulfide (B99878) Precursors
The most direct and widely employed method for synthesizing ethyl methyl sulfoxide (B87167) is the chemical oxidation of the prochiral precursor, ethyl methyl sulfide. This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone, ethyl methyl sulfone. A variety of reagents have been developed for this purpose, ranging from common peroxides to more specialized catalytic systems. libretexts.orgwikipedia.org
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this conversion. libretexts.org However, its use often requires a catalyst to achieve high selectivity for the sulfoxide. Metal catalysts, such as those based on titanium, vanadium, iron, and rhodium, are effective in mediating the oxidation. wiley-vch.deacs.org For instance, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the mono-oxidation of alkyl-aryl sulfides using hydrogen peroxide. Another approach involves the use of heterogeneous catalysts, like titanium-containing zeolites (TS-1), which can facilitate the oxidation of thioethers to sulfoxides, although the subsequent oxidation to the sulfone can also occur. researchgate.netacs.org
Halogen-based reagents are also effective. Sodium hypochlorite (B82951) (NaOCl) and sodium periodate (B1199274) (NaIO₄) are frequently used for the selective oxidation of sulfides to sulfoxides. frontiersin.org For example, a catalyst-free oxidation using sodium hypochlorite pentahydrate crystals in aqueous acetonitrile (B52724) can selectively produce sulfoxides in high yields. Current time information in Bangalore, IN. Similarly, periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) provides an excellent method for this selective oxidation. Current time information in Bangalore, IN.
Organic peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are powerful oxidants capable of converting sulfides to sulfoxides, though careful temperature control is often necessary to avoid the formation of the sulfone. The table below summarizes various common oxidizing systems used for the synthesis of sulfoxides from sulfide precursors.
Table 1: Common Reagents for the Oxidation of Sulfides to Sulfoxides
| Oxidizing Agent | Catalyst / Co-reagent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Titanium or Vanadium complexes | Controlled temperature | libretexts.org |
| Hydrogen Peroxide (H₂O₂) | Scandium Triflate (Sc(OTf)₃) | Room temperature | Current time information in Bangalore, IN. |
| Hydrogen Peroxide (H₂O₂) | TS-1 Zeolite | Varies | researchgate.netacs.org |
| Sodium Periodate (NaIO₄) | Methanol / Water | Room temperature | frontiersin.org |
| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Acetonitrile | Current time information in Bangalore, IN. |
| Sodium Hypochlorite (NaOCl) | None (pentahydrate form) | Aqueous Acetonitrile | Current time information in Bangalore, IN. |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Dichloromethane | Low temperature | rsc.org |
Enantioselective Synthesis of Chiral Ethyl Methyl Sulfoxide
Due to the sulfur atom being a stereocenter, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure sulfoxides is of significant interest for applications in asymmetric synthesis and pharmaceuticals. rsc.org Methodologies to achieve this fall into three main categories: asymmetric oxidation, kinetic resolution, and biocatalysis.
Asymmetric Oxidation of Prochiral Ethyl Methyl Sulfide
Asymmetric oxidation involves the direct, enantioselective conversion of the prochiral ethyl methyl sulfide into a single enantiomer of the sulfoxide. This is typically achieved using a chiral catalyst that creates a chiral environment around the oxidant.
A foundational method in this area is the Kagan-Modena modification of the Sharpless epoxidation conditions. libretexts.orggoogle.com This system employs a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, most commonly diethyl tartrate (DET), and a hydroperoxide oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). libretexts.orgacs.org The chiral titanium complex delivers the oxygen atom to one of the two prochiral faces of the sulfide preferentially, leading to an enantiomerically enriched sulfoxide. ias.ac.in Vanadium complexes with chiral Schiff base ligands have also been developed and serve as effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the terminal oxidant. libretexts.org
Table 2: Catalytic Systems for Asymmetric Sulfide Oxidation
| Catalyst System | Chiral Ligand | Oxidant | Key Features | Reference |
| Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | TBHP or CHP | Pioneering method, good for many aryl alkyl sulfides. | libretexts.orgacs.org |
| Vanadium Complexes | Chiral Schiff Base Ligands | H₂O₂ | In situ catalyst preparation, high enantioselectivity. | libretexts.org |
| Iron Complexes (e.g., Fe(acac)₃) | Chiral Salen-type Ligands | H₂O₂ | Effective with additives like p-methoxybenzoic acid. | libretexts.orgwiley-vch.de |
Kinetic Resolution Strategies in Chiral Sulfoxide Preparation
Kinetic resolution is an alternative strategy that starts with a racemic mixture (a 50:50 mix of both enantiomers) of this compound. wikipedia.org In this process, a chiral reagent or catalyst selectively reacts with one enantiomer at a faster rate, leaving the other, less reactive enantiomer behind in an enriched state. wikipedia.org
This can be achieved through chemical or enzymatic means. For example, a chiral oxidizing agent can be used to selectively oxidize one sulfoxide enantiomer to the corresponding sulfone, allowing the unreacted sulfoxide enantiomer to be isolated. wiley-vch.de More recently, palladium-catalyzed C-H activation reactions using chiral ligands have been employed for the kinetic resolution of sulfoximines, a related class of compounds. nih.govrsc.org
Enzymatic kinetic resolution is particularly powerful. Sulfoxide reductases, such as methionine sulfoxide reductase A (MsrA) and B (MsrB), can stereoselectively reduce one enantiomer of a racemic sulfoxide back to the sulfide. frontiersin.orgalmacgroup.comrsc.org For instance, MsrA is often selective for reducing (S)-sulfoxides, allowing for the isolation of the (R)-sulfoxide. Conversely, MsrB can be used to prepare (S)-sulfoxides. almacgroup.comrsc.org This approach offers high enantioselectivity under mild reaction conditions.
Biocatalytic Approaches to Enantiopure Sulfoxides
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high stereo- and regioselectivity. nih.govacsgcipr.org For preparing chiral sulfoxides like this compound, two main enzymatic approaches are used: direct asymmetric oxidation and deracemization via kinetic resolution.
Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and peroxidases can catalyze the asymmetric oxidation of prochiral sulfides to produce enantiomerically pure sulfoxides. acsgcipr.orgacs.org These enzymes use molecular oxygen or a peroxide as the oxidant and often exhibit excellent enantioselectivity for a range of substrates. acsgcipr.org The use of whole-cell systems, such as the bacterium Pseudomonas frederiksbergensis, has also been shown to effectively oxidize alkyl aryl sulfides to chiral sulfoxides with high enantiomeric excess. organic-chemistry.org
As mentioned in the previous section, sulfoxide reductases (MsrA and MsrB) are key enzymes for the kinetic resolution of racemic sulfoxides, providing an effective route to either the (R) or (S) enantiomer. frontiersin.orgalmacgroup.com These biocatalytic methods are considered green and sustainable alternatives to traditional chemical synthesis. nih.gov
Formation through Reductive Deimination of Sulfoximines
A less common but viable route to sulfoxides is the reductive deimination of the corresponding sulfoximine (B86345). A sulfoximine features both an oxygen atom and an imido group (=NR) attached to the sulfur. The synthesis of this compound via this route would start with ethyl methyl sulfoximine.
The deimination process involves the removal of the nitrogen group to yield the sulfoxide. Research has shown that reagents such as p-toluenesulfonyl nitrite (B80452) can effectively reduce sulfoximines to their corresponding sulfoxides in nearly quantitative yields. tandfonline.com This method provides a pathway to sulfoxides from a different class of organosulfur compounds and can be useful in specific synthetic contexts. tandfonline.com
Synthesis of Polymeric Systems Incorporating Sulfoxide Moieties
The sulfoxide functional group can be incorporated into polymer chains to create materials with unique properties, such as high polarity and potential for hydrogen bonding. These are often considered polymer analogues of dimethyl sulfoxide (DMSO). acs.orgacs.org The synthesis of these polymers is typically achieved by the oxidation of a precursor polymer containing sulfide moieties.
A well-studied example is the synthesis of poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), an analogue of a polymer containing the this compound structure. researchgate.netacs.orgnih.govacs.org The synthetic process involves two main steps:
Polymerization: The sulfide-containing monomer, 2-(methylthio)ethyl methacrylate, is first polymerized using a controlled radical polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This allows for control over the polymer's molecular weight and architecture.
Post-Polymerization Oxidation: The resulting poly(2-(methylthio)ethyl methacrylate) is then oxidized to convert the thioether side chains into sulfoxide groups. This oxidation is typically carried out using a controlled amount of an oxidizing agent like hydrogen peroxide. nih.govacs.org Careful control is crucial to prevent over-oxidation to the sulfone, which can alter the polymer's properties. nih.govacs.org
Similar strategies have been applied to other polymer backbones. Poly(ethylene sulfide) has been selectively oxidized using a nitric acid/methanesulfonic acid system to produce poly(ethylene sulfoxide). acs.orgacs.org Likewise, poly(phenylene sulfide) derivatives have been oxidized with mCPBA to create colorless, high-refractive-index polymers containing sulfoxide groups. rsc.org
Table 3: Examples of Sulfoxide-Containing Polymers via Oxidation
| Precursor Polymer | Monomer | Oxidation Reagent | Resulting Polymer | Reference |
| Poly(2-(methylthio)ethyl methacrylate) | 2-(Methylthio)ethyl methacrylate | H₂O₂ | Poly(2-(methylsulfinyl)ethyl methacrylate) | nih.govacs.org |
| Poly(ethylene sulfide) | Ethylene sulfide | HNO₃/CH₃SO₃H | Poly(ethylene sulfoxide) | acs.orgacs.org |
| Poly(phenylene sulfide) derivatives | Substituted Thiophenols | mCPBA | Poly(phenylene sulfoxide) derivatives | rsc.org |
Reaction Mechanisms and Pathways Involving Ethyl Methyl Sulfoxide
Oxidative Transformations of Ethyl Methyl Sulfide (B99878) Precursors
The formation of ethyl methyl sulfoxide (B87167) is most directly achieved through the oxidation of its precursor, ethyl methyl sulfide. This transformation can be accomplished under various conditions, with distinct mechanisms operating in the gas and liquid phases.
In the atmosphere, the oxidation of ethyl methyl sulfide is primarily initiated by radicals. cmjpublishers.com Studies on the gas-phase oxidation of ethyl methyl sulfide, particularly under atmospheric conditions, reveal that the process often begins with the abstraction of a hydrogen atom from one of the carbon sites by a hydroxyl (OH•) radical. cmjpublishers.com This initial step leads to the formation of unstable radical products.
These carbon-centered radicals subsequently react with molecular oxygen (O2) to form unstable alkyl sulfide peroxy radicals. cmjpublishers.com For ethyl methyl sulfide, this can occur at either the methyl or ethyl group:
CH₂•SCH₂CH₃ + O₂ → •OOCH₂SCH₂CH₃
CH₃SCH•CH₃ + O₂ → CH₃SCH(OO•)CH₃
At higher temperatures, such as those found in pyrolysis and combustion conditions (630-740°C), the oxidation of ethyl methyl sulfide yields a variety of products including ethylene, methane, ethane, carbon monoxide, carbon dioxide, and sulfur dioxide. researchgate.net Under standard conditions (298 K and 1 atm), thermodynamically favored stable products include acetaldehyde (B116499) and formaldehyde, while key reactive radicals formed include CH₃S•=O and CH₃CH₂S•=O. cmjpublishers.com
In the liquid phase, a variety of reagents can selectively oxidize sulfides to sulfoxides. A highly efficient, transition-metal-free catalytic system using molecular bromine (Br₂) and sodium nitrite (B80452) (NaNO₂) in an aqueous acetonitrile (B52724) solution has been developed for the aerobic oxidation of sulfides. mdpi.com This system operates under mild conditions (25 °C) and shows high selectivity for sulfoxide formation without over-oxidation to the corresponding sulfone. mdpi.com
The proposed mechanism involves a dual catalytic cycle:
Sulfide Oxidation Cycle: The electrophilic attack of Br₂ on the sulfur atom of the sulfide leads to the formation of the sulfoxide. mdpi.com
Catalyst Regeneration Cycle: The hydrogen bromide (HBr) produced is re-oxidized to Br₂ by nitrogen dioxide (NO₂). The NO₂ is, in turn, regenerated from the reaction of nitric oxide (NO) with molecular oxygen. mdpi.com The sodium nitrite serves as an inexpensive source of the NO equivalent. mdpi.com
Other methods for the liquid-phase oxidation of sulfides to sulfoxides include the use of hydrogen peroxide with catalysts like tantalum carbide or triflic acid, and ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel with sodium bromate (B103136) as the primary oxidant. organic-chemistry.org
Radical species are central to many oxidative pathways of ethyl methyl sulfide, particularly in the gas phase. The hydroxyl radical (OH•) is a key initiator, abstracting a hydrogen atom to start a radical chain reaction. cmjpublishers.com The resulting alkyl sulfide radicals react with O₂ to form peroxy radicals (ROO•), which are critical intermediates. cmjpublishers.com
In high-temperature oxidation, a proposed pathway involves the addition of a peroxyl oxygen radical to the sulfur atom, followed by the formation of a sulfur-oxygen double bond and the elimination of a methyl radical. researchgate.net This forms species like S(=O)CCO•. researchgate.net Studies on the related dimethyl sulfide (DMS) oxidation show that the OH-addition channel and subsequent reactions of sulfur-containing radical intermediates are significant contributors to aerosol formation, highlighting the complex role of radicals in the atmospheric fate of sulfides. copernicus.org The sulfate (B86663) radical anion (SO₄•⁻) has also been identified as an important intermediate in the heterogeneous OH oxidation of related organosulfates, which can abstract hydrogen atoms and contribute to secondary chemical reactions. copernicus.org
Table 1: Summary of Oxidation Products from Ethyl Methyl Sulfide under Different Conditions
| Condition | Initiator/Catalyst | Major Products/Intermediates | Reference |
|---|---|---|---|
| Gas Phase (Standard) | OH• Radical | Acetaldehyde, Formaldehyde, CH₃S•=O | cmjpublishers.com |
| Gas Phase (High Temp) | Heat | Ethylene, Methane, SO₂, CO₂, CO | researchgate.net |
| Liquid Phase (Mild) | Br₂/NaNO₂/O₂ | Ethyl Methyl Sulfoxide | mdpi.com |
| Liquid Phase | H₂O₂/TaC | This compound | organic-chemistry.org |
Nucleophilic Substitution Reactions at the Sulfinyl Center
The sulfinyl sulfur atom in this compound is electrophilic and can undergo nucleophilic substitution. Theoretical studies on methanesulfinyl derivatives reveal that these reactions typically proceed via an addition-elimination mechanism. nih.gov This pathway results in a triple-well potential energy surface, featuring a central intermediate and two small activation barriers. nih.gov
The central minimum corresponds to a tetracoordinate sulfur species with an unsymmetrical trigonal bipyramidal geometry. nih.gov In this structure, the incoming nucleophile and the outgoing leaving group occupy the apical positions, while the sulfur lone pair resides in an equatorial position. nih.gov This type of reaction at a stereogenic sulfur center, analogous to Sₙ2 reactions at carbon, generally occurs with the inversion of configuration at the sulfur atom. mdpi.com
The reactivity of the sulfinyl group is also harnessed in synthetic chemistry where sulfenate anions (RSO⁻), generated in situ from β-sulfinyl esters, act as potent S-nucleophiles. mdpi.com These anions can then react with various electrophiles, such as alkyl or aryl halides, to form new sulfoxides. mdpi.comorganic-chemistry.org
Table 2: Mechanistic Features of Nucleophilic Substitution at a Sulfinyl Sulfur
| Feature | Description | Reference |
|---|---|---|
| Mechanism Type | Addition-Elimination | nih.gov |
| Potential Energy Surface | Triple-well with a central intermediate | nih.gov |
| Intermediate Geometry | Unsymmetrical Trigonal Bipyramidal | nih.gov |
| Stereochemistry | Inversion of configuration at sulfur | mdpi.com |
Rearrangement Reactions of Sulfoxide Derivatives, e.g., Pummerer-type Rearrangements
Sulfoxides that possess at least one α-hydrogen, such as this compound, can undergo the Pummerer rearrangement. This reaction transforms an alkyl sulfoxide into an α-acyloxy-thioether when treated with an activating agent, most commonly acetic anhydride (B1165640). wikipedia.orgtcichemicals.com
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion and releasing an acetate (B1210297) ion. wikipedia.orgyoutube.com The acetate ion then acts as a base, inducing an elimination reaction that removes an α-proton and generates a cationic thial intermediate (a sulfenium ion). wikipedia.orgnumberanalytics.com Finally, the acetate ion (or another available nucleophile) attacks the electrophilic carbon of the thial intermediate to yield the final α-acyloxy-thioether product. wikipedia.orgyoutube.com
Besides acetic anhydride, other activators like trifluoroacetic anhydride can be used. wikipedia.org The versatile thial intermediate can also be trapped by various intermolecular and intramolecular nucleophiles, including arenes, alkenes, and amides, to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
Solvent Effects on Reaction Kinetics and Mechanistic Pathways
The choice of solvent can significantly influence the kinetics and even the mechanistic pathway of reactions involving sulfoxides. wikipedia.orgbiotage.com According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org Conversely, reactions where charge is dispersed or destroyed in the transition state are typically slowed by more polar solvents. wikipedia.org
For nucleophilic substitution reactions at a sulfinyl center, a polar solvent can stabilize the charged species involved in the addition-elimination mechanism, thus affecting the reaction rate. nih.govwikipedia.org The ability of a solvent to act as a hydrogen-bond donor or acceptor is also critical. chemrxiv.org For instance, protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, leading to a decrease in the rate of Sₙ2-type reactions compared to aprotic solvents. wikipedia.org
Table 3: Effect of Solvent Choice on a Multi-Component Synthesis
| Solvent | Reagent Solubility (RT) | Relative Product Yield | Comments | Reference |
|---|---|---|---|---|
| DMSO | Fully Soluble | Low | Reactive solvent, may compete and form by-products. | biotage.com |
| DMF | Fully Soluble | Low | biotage.com | |
| DCM | Marginally Soluble | High | "Inert" solvent, fewer by-products. | biotage.com |
| EtOAc | Marginally Soluble | High | Product precipitated upon cooling, aiding purification. | biotage.com |
Data based on a specific reaction of isatoic anhydride + benzylamine (B48309) + benzaldehyde (B42025) + acetic acid, intended to illustrate general solvent effects.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Sulfoxide (B87167) Structure and Reactivity
Quantum chemical calculations, particularly ab initio and density functional theory (DFT) methods, are fundamental to understanding the structure and reactivity of sulfoxides like EMSO. nih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.
Studies have employed these methods to investigate the thermodynamics and structure of EMSO. nih.govx-mol.com A common approach involves performing a conformational analysis to identify stable conformers. This is achieved by calculating the potential energy surface (PES) through relaxed scans of key dihedral angles, such as the rotation around the C-S bonds. researchgate.net For a related molecule, ethyl methyl sulfone (EMSO2), DFT calculations using the B3PW91/6-311++G(d,p) method revealed a PES with three energy minima corresponding to stable conformers. researchgate.net A similar approach for EMSO would identify its most stable three-dimensional structures and the energy barriers between them.
Quantum chemical methods are also crucial for studying chemical reactivity. For instance, the decomposition of sulfoxides into sulfinic acid and an olefin has been analyzed using various computational levels of theory. illinois.edu Such studies calculate the enthalpies of formation for reactants, products, and, most importantly, the transition state connecting them. Research indicates that for sulfoxide decomposition reactions, the MP2 level of theory is necessary for an accurate description of the activation energies. illinois.edu Calculations have confirmed that the activation energies for the decomposition of sulfoxides with the general formula CH3-S(O)-CH2-R increase as the R group becomes larger, for example, from R = CH3 to R = CH2CH3. illinois.edu
Table 1: Calculated Properties of Ethyl Methyl Sulfoxide and Related Compounds
| Property | Method | Value | Reference |
|---|---|---|---|
| Molecular Formula | --- | C₃H₈OS | ontosight.ainist.gov |
| Molecular Weight | --- | 92.16 g/mol | nist.govnih.gov |
| Appearance Energy (CH₃S⁺) | Electron Ionization | 12.23 ± 0.32 eV | nist.gov |
| Appearance Energy (C₂H₅⁺) | Electron Ionization | 11.8 ± 0.2 eV | nist.gov |
This table is interactive. Click on headers to sort.
Molecular Dynamics Simulations in Sulfoxide Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide detailed information on its liquid structure, thermodynamics, and transport properties. nih.govx-mol.com
Researchers have developed specific additive pairwise force fields (FF) for EMSO to be used in simulations, ensuring compatibility with its well-known homologue, dimethyl sulfoxide (DMSO). nih.govx-mol.com Simulations using these force fields reveal that while EMSO, DMSO, and diethyl sulfoxide (DESO) have similar thermodynamic properties and liquid structures, their transport properties differ significantly. nih.govx-mol.com EMSO is less mobile and more viscous than DMSO. nih.gov Furthermore, the reorientation of the molecular dipole occurs approximately 2-4 times slower in EMSO and DESO compared to DMSO at room temperature. nih.gov These slower dynamics are a factor in the potential application of higher sulfoxides like EMSO as cryoprotectants. nih.gov
MD simulations are also employed to study mixtures, such as EMSO-water systems, which are relevant to their cryoprotective applications. researchgate.net These simulations can elucidate the structure at vapor-liquid interfaces and provide a microscopic interpretation of experimental data. nih.govresearchgate.net
Analysis of Transition States and Energy Profiles
The study of chemical reactions at a molecular level involves characterizing the potential energy surface, which maps the energy of a system as a function of its atomic coordinates. Key features of this surface are the stable reactant and product states, and the transition state that separates them. wavefun.comiupac.org A transition state is the point of maximum potential energy along the minimum energy path of a reaction, representing the energy barrier that must be overcome. iupac.org
For sulfoxides, computational methods are used to locate transition states and calculate their energies, which determines the reaction's activation energy. illinois.edu In the thermal decomposition of sulfoxides, a five-membered cyclic transition state is involved. Quantum-chemical calculations have shown that the level of theory used is critical for obtaining accurate energy profiles. illinois.edu For instance, the MP2 level of theory provides activation energies for sulfoxide decomposition that correlate well with experimental data, whereas other methods may be less accurate. illinois.edu
The energy profile for the decomposition of sulfoxides with the general formula CH₃-S(O)-CH₂-R shows that the activation energy is influenced by the nature of the R group. illinois.edu This is attributed to the destabilization of the transition state by adjacent alkyl groups. illinois.edu
Table 2: Calculated Activation Energies for Sulfoxide Decomposition
| Compound (CH₃-S(O)-CH₂-R) | R Group | Activation Energy (kJ mol⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| Dimethyl Sulfoxide | H | --- | --- | --- |
| This compound | CH₃ | 71.5 | MP2 | illinois.edu |
This table is interactive. Click on headers to sort.
Computational Modeling of Solvation Effects
Computational modeling is essential for understanding how a solute like this compound interacts with a solvent, a phenomenon known as solvation. These interactions govern many of the compound's physical and chemical properties. Molecular dynamics simulations and quantum-chemical calculations are the primary tools for studying these effects. researchgate.netrutgers.edu
Simulations of sulfoxides in aqueous solutions provide insights into the structure of the solvation shells and the hydrogen-bonding network. For the related molecule DMSO, MD simulations have been used to test various potential models to describe its behavior both as a pure liquid and in water mixtures. rutgers.eduacs.org These studies analyze spatial distribution functions to reveal the arrangement of water molecules around the sulfoxide. acs.org Statistical analysis of the hydrogen-bond network in DMSO-water mixtures has identified the prevalence of DMSO·2H₂O complexes. rutgers.eduacs.org Similar methodologies can be applied to EMSO to understand its hydration structure.
The study of solvation is particularly relevant to the cryoprotective properties of sulfoxides. nih.gov The ability of EMSO to interact with water and modify its properties upon freezing is central to this function. Computational models of EMSO-water mixtures can help explain these effects at a microscopic level, examining properties at interfaces and in bulk solution. researchgate.net
Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of ethyl methyl sulfoxide (B87167). Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectroscopy, the protons of the ethyl and methyl groups attached to the sulfoxide sulfur atom exhibit distinct signals. The methyl protons typically appear as a singlet, while the ethyl group's protons present as a quartet (methylene, -CH₂-) and a triplet (methyl, -CH₃-), a result of spin-spin coupling. The chemical shifts are influenced by the electronegativity of the sulfoxide group. For comparison, in deuterated chloroform (B151607) (CDCl₃), the methyl protons of dimethyl sulfoxide (DMSO) appear as a singlet at approximately 2.50 ppm. osu.edupitt.edu For ethyl methyl sulfoxide, the methyl singlet is expected in a similar region, while the methylene (B1212753) quartet would be further downfield due to the direct attachment to the sulfur atom, and the ethyl's methyl triplet would be the most upfield signal.
¹³C NMR spectroscopy provides information on the carbon skeleton. pitt.edu The carbon atoms of the ethyl and methyl groups are deshielded by the adjacent sulfoxide group, resulting in characteristic chemical shifts. In similar sulfoxides, such as methyl phenyl sulfoxide, the methyl carbon appears around 43.8 ppm in CDCl₃. rsc.org The carbons of the ethyl group in this compound would show distinct signals, with the methylene carbon appearing at a lower field than the methyl carbon.
The study of chiral sulfoxides is another significant application of NMR. Since the sulfur atom in this compound is a stereocenter, the compound is chiral. NMR spectroscopy, particularly in the presence of chiral shift reagents, can be used to distinguish between the enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following values are predicted based on known chemical shifts for similar sulfoxide compounds.
| Nucleus | Group | Predicted Chemical Shift (ppm) in CDCl₃ | Predicted Multiplicity |
|---|---|---|---|
| ¹H | S-CH₃ | ~2.5 - 2.7 | Singlet |
| ¹H | S-CH₂-CH₃ | ~2.7 - 2.9 | Quartet |
| ¹H | S-CH₂-CH₃ | ~1.2 - 1.4 | Triplet |
| ¹³C | S-CH₃ | ~35 - 45 | - |
| ¹³C | S-CH₂-CH₃ | ~45 - 55 | - |
| ¹³C | S-CH₂-CH₃ | ~5 - 10 | - |
Infrared (IR) Spectroscopy for Sulfoxide Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For sulfoxides, the most characteristic absorption is the S=O stretching vibration. This bond is highly polar, resulting in a strong and distinct IR absorption band.
The frequency of the S=O stretch in sulfoxides typically appears in the range of 950–1150 cm⁻¹. nih.gov For instance, in dimethyl sulfoxide (DMSO), this band is observed at approximately 1042-1052 cm⁻¹ in the liquid phase. acs.org The exact position of this band is sensitive to the molecular environment, including the nature of the substituents on the sulfur atom and intermolecular interactions like hydrogen bonding. nih.govacs.org When a sulfoxide acts as a hydrogen bond acceptor, the S=O stretching frequency shifts to a lower wavenumber (a red-shift). acs.org In the case of this compound, a strong absorption band is expected within this typical range, confirming the presence of the sulfoxide functional group. The C-H stretching and bending vibrations of the methyl and ethyl groups also appear in their characteristic regions of the spectrum.
Table 2: Characteristic IR Absorption Frequencies for Sulfoxides
| Vibrational Mode | Compound Type | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| S=O Stretch | Alkyl Sulfoxides (e.g., DMSO) | 1030 - 1070 | acs.org |
| S=O Stretch | Aryl Sulfoxides | 1030 - 1050 | |
| S=O Stretch | Hydrogen-Bonded Sulfoxides | ~10 cm⁻¹ red-shift per H-bond | nih.gov |
| S=O Stretch | O-Bonded Metal Complexes | 915 - 960 | unam.mx |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for volatile organic compounds like sulfoxides. rsc.org
In the EI mass spectrum of a sulfoxide, the molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound (92.16 g/mol for this compound). nih.gov EI is considered a "hard" ionization technique, meaning it often causes extensive fragmentation of the molecule. The fragmentation patterns are valuable for structural elucidation.
For this compound, the expected fragmentation would involve the cleavage of the bonds adjacent to the sulfur atom. Common fragmentation pathways for alkyl sulfoxides include:
Loss of an alkyl radical: This would lead to fragments corresponding to the loss of a methyl group ([M-15]⁺) or an ethyl group ([M-29]⁺).
Loss of an oxygen atom: A peak corresponding to [M-16]⁺, representing the corresponding ethyl methyl sulfide (B99878), may be observed.
Rearrangement reactions: More complex rearrangements can also occur.
For example, the EI mass spectrum of methyl phenyl sulfoxide shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the methyl group. rsc.org The mass spectrum of dimethyl sulfoxide (MW=78.13) shows a strong molecular ion peak at m/z 78 and major fragments at m/z 63 (loss of methyl, [M-15]⁺) and m/z 47. nist.gov
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound Note: The following m/z values are predicted based on known fragmentation patterns of similar sulfoxides.
| m/z Value | Predicted Fragment Ion | Description |
|---|---|---|
| 92 | [CH₃S(O)CH₂CH₃]⁺ | Molecular Ion (M⁺) |
| 77 | [S(O)CH₂CH₃]⁺ | Loss of methyl radical (·CH₃) |
| 63 | [CH₃SO]⁺ | Loss of ethyl radical (·CH₂CH₃) |
| 47 | [CH₃S]⁺ | Loss of ethyl radical and oxygen |
| 76 | [CH₃SCH₂CH₃]⁺ | Loss of oxygen atom (O) |
X-ray Diffraction Studies of Sulfoxide Complexes and Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, X-ray diffraction can be applied to its crystalline derivatives, such as metal complexes or co-crystals, or to the pure compound if crystallized at low temperatures.
Studies on sulfoxide complexes, particularly with dimethyl sulfoxide (DMSO), have revealed important structural features. Sulfoxides are ambidentate ligands, meaning they can coordinate to a metal center through either the sulfur atom (S-bonding) or the oxygen atom (O-bonding). This phenomenon is known as linkage isomerism.
The mode of coordination has a direct and observable effect on the S-O bond length. In an uncoordinated sulfoxide, the S-O bond distance is typically around 1.49 Å. When the sulfoxide coordinates to a metal via the oxygen atom (O-bonding), the S-O bond lengthens (e.g., to ~1.53 Å). Conversely, when coordination occurs through the sulfur atom (S-bonding), the S-O bond shortens (e.g., to ~1.47 Å). X-ray diffraction provides precise measurements of these bond lengths, allowing for unambiguous determination of the coordination mode.
Coordination Chemistry and Ligand Applications of Sulfoxides
Sulfoxide (B87167) Coordination to Transition Metal Centers
The coordination of sulfoxides like ethyl methyl sulfoxide to transition metals is characterized by linkage isomerism, where bonding can occur through either the sulfur or the oxygen atom. wikipedia.org This bonding preference is largely dictated by the electronic properties of the metal center, a concept explained by Hard and Soft Acid and Base (HSAB) theory.
O-Coordination: Hard metal ions, which are typically highly charged and less polarizable (e.g., first-row transition metals like Fe(III), Cr(III), Co(II), Ni(II), and Cu(II)), preferentially bind to the hard oxygen donor atom of the sulfoxide. wikipedia.orgresearchgate.net This interaction involves the donation of a lone pair from the oxygen to the metal.
S-Coordination: Soft metal ions, which are larger, more polarizable, and have lower charge states (e.g., second and third-row transition metals in low oxidation states like Ru(II) and Rh(I)), prefer to bind to the soft sulfur donor atom. wikipedia.org
The mode of coordination can be readily identified using infrared (IR) spectroscopy by observing the shift in the S=O stretching frequency (ν(S=O)). binghamton.edu In the free this compound molecule, this band appears at a characteristic frequency.
Upon O-ligation , electron density is withdrawn from the S=O bond towards the metal, weakening the bond and causing a decrease in the ν(S=O) frequency. binghamton.edu
Upon S-ligation , the bonding is thought to increase the contribution from the S⁺-O⁻ resonance structure, strengthening the bond and causing an increase in the ν(S=O) frequency. binghamton.edu
While specific complexes of this compound are not widely reported, its behavior is expected to parallel that of DMSO.
Table 1: Predicted Coordination Properties of this compound
| Property | Description |
|---|---|
| Ligand Type | Monodentate, Ambidentate |
| Donor Atoms | Oxygen (hard), Sulfur (soft) |
| Coordination with Hard Metals (e.g., Fe³⁺, Ni²⁺) | Preferential O-bonding |
| Coordination with Soft Metals (e.g., Ru²⁺, Pd²⁺) | Preferential S-bonding |
| IR Spectroscopy Signature (O-bonding) | Decrease in ν(S=O) stretching frequency |
| IR Spectroscopy Signature (S-bonding) | Increase in ν(S=O) stretching frequency |
Stereoselective Coordination Modes
Since the sulfur atom in this compound (CH₃S(O)C₂H₅) is bonded to three different groups (a methyl group, an ethyl group, and an oxygen atom) and has a lone pair of electrons, it is a stereogenic center. illinois.edu The molecule exists as a pair of enantiomers, (R)-ethyl methyl sulfoxide and (S)-ethyl methyl sulfoxide, which are configurationally stable under normal conditions. illinois.edu
When a single enantiomer of a chiral sulfoxide coordinates to a metal center that is already part of a chiral complex or has other prochiral ligands, it can lead to the formation of diastereomers. This stereoselective coordination is of significant interest because the resulting diastereomeric complexes can have different physical, spectroscopic, and reactive properties.
For instance, the coordination of (R)-ethyl methyl sulfoxide to a prochiral square planar metal complex, such as [M(L1)(L2)(L3)]⁺, could lead to two different diastereomers with distinct spatial arrangements. The steric and electronic interactions between the ethyl and methyl groups of the sulfoxide ligand and the other ligands (L1, L2, L3) on the metal center will determine which diastereomer is preferentially formed. This diastereoselectivity is a cornerstone of asymmetric catalysis, where the chiral ligand environment dictates the stereochemical outcome of a reaction. While specific studies on this compound are limited, research on other chiral sulfoxides has demonstrated their effectiveness in creating highly ordered, chiral transition states. acs.orgnih.gov
Table 2: Illustrative Diastereomer Formation with (R)-Ethyl Methyl Sulfoxide
| Precursor Complex | Chiral Ligand | Potential Products | Relationship |
|---|---|---|---|
| [M(L_prochiral)_n] | (R)-Ethyl Methyl Sulfoxide | [M(L_prochiral)_n((R)-EMSO)] | Diastereomer A |
| [M(L_prochiral)_n] | (R)-Ethyl Methyl Sulfoxide | [M(L_prochiral)_n((R)-EMSO)]' | Diastereomer B |
| [M(L_chiral)_n] | Racemic this compound | [M(L_chiral)_n((R)-EMSO)] | Diastereomer C |
| [M(L_chiral)_n] | Racemic this compound | [M(L_chiral)_n((S)-EMSO)] | Diastereomer D |
Note: EMSO refers to this compound. L represents other ligands in the coordination sphere.
Applications in Homogeneous and Heterogeneous Catalysis Research
Sulfoxides are increasingly recognized as effective ligands in transition metal catalysis. researchgate.netrsc.org They can influence the reactivity and selectivity of a catalytic cycle in several ways. The addition of DMSO, for example, has been shown to dramatically alter the product distribution in palladium-catalyzed C-H oxidation reactions, shifting the pathway from Wacker-type oxidation to allylic acetoxylation. acs.org This effect is attributed to the coordination of the sulfoxide to the palladium center.
As a simple, chiral ligand, this compound is a potential candidate for asymmetric catalysis. Chiral sulfoxides have been successfully employed in a variety of catalytic transformations. nih.govrsc.org Their ability to form ordered, chiral environments around a metal center can induce high enantioselectivity in reactions. acs.org For example, chiral sulfoxide-olefin ligands have been used in rhodium-catalyzed asymmetric conjugate additions, demonstrating that the ligand structure is key to controlling the stereochemical outcome. nih.gov
The development of heterogeneous catalysts often involves immobilizing a homogeneous catalyst onto a solid support. Sulfoxide-functionalized materials could be used to anchor metal complexes, combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Although research has primarily focused on more complex, specially designed sulfoxide ligands, the fundamental principles suggest that a basic chiral building block like this compound could be a valuable component in the design of new catalytic systems.
Table 3: Potential Catalytic Applications for this compound Ligands
| Catalytic Reaction Type | Metal | Role of Sulfoxide Ligand |
|---|---|---|
| Asymmetric Allylation | Silicon, Rhodium | Chiral directing group, stereochemical control. acs.orgnih.gov |
| C-H Activation/Oxidation | Palladium | Pathway and regioselectivity control. acs.org |
| Asymmetric Sulfoxidation | Ruthenium, Iridium | Chiral ligand for enantioselective oxidation. nih.gov |
| Conjugate Addition | Rhodium | Asymmetric induction. nih.gov |
Macromolecular Sulfoxide Ligand Systems
Macromolecular ligand systems, such as coordination polymers and functionalized polymers, are materials where ligand units are repetitively integrated into a larger structure. These systems can offer unique properties, such as cooperative effects between metal centers, enhanced catalyst stability, or utility as sensors or drug-delivery vehicles. mdpi.comrsc.org
A macromolecular system based on this compound could be conceptualized in several ways:
Pendant Ligands: A polymer backbone (e.g., polystyrene, polymethacrylate) could be functionalized with pendant this compound groups. These polymers could then be used to coordinate metal ions, potentially creating recyclable catalysts or materials for metal ion sequestration.
Coordination Polymers: this compound could act as a bridging ligand between two metal centers, with one metal binding to the oxygen and another binding to the sulfur. More commonly, a bifunctional ligand containing a sulfoxide at one end and another coordinating group at the other would be used to build up a polymeric chain or network.
While research into macromolecular systems specifically incorporating this compound is not prominent, studies on related systems highlight the potential. For instance, coordination polymers using DMSO as a ligand have been synthesized. mdpi.com Furthermore, polymers containing sulfoxide side chains intended to mimic DMSO have been prepared for applications in cryopreservation, demonstrating the feasibility of creating sulfoxide-based macromolecules. The chiral nature of this compound could add another layer of functionality, allowing for the creation of macromolecular chiral stationary phases for chromatography or chiral polymeric catalysts.
Table 4: Hypothetical Macromolecular Systems with this compound
| System Type | Structural Concept | Potential Application |
|---|---|---|
| Functionalized Polymer | Polystyrene backbone with -CH₂-S(O)CH₂CH₃ groups attached to the phenyl rings. | Recyclable catalyst support, chiral stationary phase. |
| Coordination Polymer | Metal centers linked by a bifunctional ligand like 4-(ethylsulfinyl)pyridine. | Luminescent sensor, porous material for gas storage. |
| Self-Assembled Monolayer | Thiol-terminated chains with a sulfoxide group (e.g., HS-(CH₂)n-S(O)CH₂CH₃) on a gold surface. | Chiral surface for enantioselective recognition. |
Enzymatic Transformations and Biocatalysis
Sulfoxide (B87167) Reductase-Catalyzed Biotransformations
The reduction of sulfoxides back to their corresponding sulfides is a key transformation catalyzed by a class of enzymes known as sulfoxide reductases. Research has demonstrated the stereoselective, reductase-catalyzed deoxygenation of various sulfoxides, including dialkyl sulfoxides like ethyl methyl sulfoxide. nih.gov
Notably, anaerobic bacterial strains have been shown to perform this reduction without the reverse sulfoxidation reaction occurring. nih.gov For instance, a purified dimethyl sulfoxide reductase from the anaerobic bacterium Citrobacter braakii DMSO 11 has been successfully used to produce enantiopure alkylaryl sulfoxides from their racemic mixtures through stereoselective deoxygenation. nih.gov This highlights the potential for using such enzymes to resolve racemic mixtures of this compound to obtain a specific enantiomer.
The two main classes of these enzymes, methionine sulfoxide reductase A (MsrA) and methionine sulfoxide reductase B (MsrB), are known for their opposite stereoselectivity towards the S and R isomers of the sulfoxide functional group, respectively. nih.govnih.gov Their catalytic mechanism typically involves a three-step process, initiating with a reductase step that forms a sulfenic acid on a catalytic cysteine residue. nih.gov
Asymmetric Biocatalytic Oxidation of Sulfides to Sulfoxides
The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a cornerstone of modern synthetic chemistry, with biocatalysis offering a highly effective approach. rsc.orgmdpi.com A variety of enzymes, including peroxygenases, peroxidases, and monooxygenases, are employed for this purpose. rsc.org
Flavin-containing monooxygenases (FMOs) have emerged as valuable biocatalysts for the enantioselective oxidation of sulfides. rsc.org Studies on FMOs from Methylophaga sp. (mFMO) and the thermostable Nitrincola lacisaponensis (NiFMO) have demonstrated their capability to convert a range of small aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. rsc.org For example, NiFMO can catalyze the oxidation of p-methylthioanisole to (S)-methyl p-methylphenyl sulfoxide with 97% conversion. rsc.org While direct data on ethyl methyl sulfide (B99878) is limited, the activity of these enzymes on structurally similar small sulfides underscores their potential applicability.
The table below illustrates the performance of different FMO variants in the asymmetric oxidation of various prochiral sulfides, showcasing the catalyst's influence on conversion and enantiomeric excess (ee).
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| Thioanisole | mFMO | >99 | 90 | (S) |
| Thioanisole | NiFMO | >99 | 80 | (S) |
| p-Chlorothioanisole | mFMO | >99 | 91 | (S) |
| p-Chlorothioanisole | NiFMO | >99 | 84 | (S) |
| p-Bromothioanisole | mFMO | >99 | 91 | (S) |
| p-Bromothioanisole | NiFMO | >99 | 79 | (S) |
| Data sourced from reference rsc.org. |
Enzyme Engineering and Directed Evolution for Substrate Scope Enhancement
To overcome the limitations of naturally occurring enzymes, such as low catalytic efficiency or narrow substrate specificity, scientists employ enzyme engineering and directed evolution. nih.govarxiv.org These powerful techniques are used to create enzyme variants with improved properties for specific industrial applications.
Site-directed mutagenesis , a cornerstone of enzyme engineering, involves making specific, targeted changes to the DNA sequence of a gene to alter the amino acid sequence of the encoded enzyme. mdpi.comnih.gov This rational design approach has been used, for example, to enhance the resistance of the enzyme subtilisin to chemical oxidation by replacing a susceptible methionine residue with non-oxidizable amino acids like serine or alanine. mdpi.comnih.gov Such strategies could be applied to sulfoxidizing enzymes to improve their stability in the presence of oxidants like hydrogen peroxide.
Directed evolution , on the other hand, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening these libraries to identify mutants with desired improvements, such as enhanced catalytic activity or a broadened substrate scope. nih.govarxiv.org For instance, directed evolution has been successfully used to create variants of the enzyme Sortase A with significantly improved catalytic efficiency. nih.gov Similarly, introducing mutations into flavin-containing monooxygenases can alter their substrate binding pockets, thereby tuning their selectivity for different sulfides in enantioselective sulfoxidation reactions. rsc.org
Electroenzymatic Cascade Systems for Sulfoxidation
Electroenzymatic cascade systems represent an innovative frontier in biocatalysis, merging the high selectivity of enzymes with the efficiency of electrochemical methods. These systems can drive enzymatic reactions and regenerate necessary cofactors in situ, offering a sustainable approach to chemical synthesis.
While direct examples involving this compound are not prominent, the principle has been demonstrated for other sulfoxidation reactions. Peroxygenases, for instance, are highly effective enzymes for various oxyfunctionalization reactions, including sulfoxidation. rsc.orgmdpi.com These enzymes, which belong to the heme-thiolate protein family, can be integrated into electrochemical systems. mdpi.com The general concept involves using an electrode to supply the necessary electrons or to generate an oxidizing agent like hydrogen peroxide in a controlled manner, which is then used by the enzyme to catalyze the sulfoxidation.
For example, systems have been developed where a choline (B1196258) oxidase is cascaded with a peroxygenase for the enantioselective sulfoxidation of thioanisole. mdpi.com The integration of such enzymatic steps with electrochemical regeneration provides a pathway for developing more efficient and sustainable methods for producing chiral sulfoxides like this compound. This approach circumvents the need to add large stoichiometric amounts of unstable oxidants like H₂O₂, a common challenge in peroxygenase-catalyzed reactions. mdpi.com
Chemical Modifications and Derivatives of Ethyl Methyl Sulfoxide for Research Purposes
Synthesis of Substituted Ethyl Methyl Sulfoxide (B87167) Analogues
The generation of analogues of ethyl methyl sulfoxide is primarily achieved through the controlled oxidation of corresponding unsymmetrical sulfides or by nucleophilic substitution on chiral sulfinate esters. These methods allow for the introduction of a wide array of functional groups, leading to sulfoxides with tailored electronic and steric properties.
One of the most common strategies for preparing sulfoxides is the oxidation of the parent sulfide (B99878). organic-chemistry.org A variety of oxidizing agents and catalytic systems have been developed to perform this transformation with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. organic-chemistry.org For instance, reagents like hydrogen peroxide, often in the presence of a metal catalyst such as tantalum carbide or a silica-based tungstate, can efficiently convert sulfides to sulfoxides. organic-chemistry.org A one-pot, three-component method allows for the modular synthesis of diverse unsymmetrical sulfides, which are immediate precursors to substituted sulfoxide analogues. This process involves reacting a sulfoxide reagent with a Grignard reagent to form a sulfenate anion, which is then trapped and substituted by a second organometallic nucleophile. organic-chemistry.org
Another powerful method involves the reaction of organometallic reagents (like Grignard reagents) with chiral menthyl p-toluenesulfinate esters, known as the Andersen method. This approach is a cornerstone of asymmetric sulfoxide synthesis, allowing for the preparation of various methyl alkyl sulfoxides with high enantiomeric purity. wiley-vch.de The sequence involves the displacement of the menthoxy group by one alkyl group, followed by a second displacement with a different alkyl group, offering a route to chiral, non-racemic analogues. wiley-vch.de More recent developments include the synthesis of allyl sulfoxides from sulfinate esters under Pummerer-like conditions, which proceeds via S-allylation of the sulfinate. rsc.org
Furthermore, post-polymerization modification provides a route to polymeric analogues. For example, poly(2-(methylthio)ethyl methacrylate) can be oxidized to create poly(2-(methylsulfinyl)ethyl methacrylate), a polymer with sulfoxide side chains designed to mimic the properties of dimethyl sulfoxide (DMSO). acs.org
Table 1: Selected Methods for the Synthesis of Sulfoxide Analogues
| Synthesis Method | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Sulfide Oxidation | H₂O₂ / Tantalum Carbide | Dialkyl, Aryl alkyl sulfoxides | organic-chemistry.org |
| Andersen Synthesis | Menthyl p-toluenesulfinate, Grignard reagents | Enantiopure alkyl sulfoxides | wiley-vch.de |
| Three-Component Assembly | Sulfoxide reagent, Grignard reagents, TMSCl | Diverse unsymmetrical sulfides (precursors) | organic-chemistry.org |
| Post-Polymerization Oxidation | Poly(2-(methylthio)ethyl methacrylate), H₂O₂ | Polymeric sulfoxides | acs.org |
Functionalization Reactions at the Alpha-Carbon of Sulfoxides
The carbon atom adjacent to the sulfoxide group (the α-carbon) is activated towards deprotonation due to the electron-withdrawing and stabilizing nature of the sulfinyl group. The resulting α-sulfinyl carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. This reactivity has been extensively exploited in organic synthesis. medcraveonline.com
The formation of an α-sulfinyl carbanion (an enolate equivalent) allows for subsequent reactions like alkylation, aldol (B89426) additions, and Michael additions. youtube.com The stereoelectronic effects in these carbanions have been studied computationally, revealing that the stability and reactivity are governed by interactions between the carbon lone pair (nC) and the sulfur-oxygen (σS-O) or sulfur-carbon (σS-C) antibonding orbitals. nih.gov These interactions are more stabilizing in sulfoxides compared to the analogous sulfones. nih.gov
The sulfoxide group itself can act as a directing group for C-H functionalization reactions, a field that has seen significant growth. manchester.ac.uk This strategy avoids the need for pre-functionalization (i.e., deprotonation to form a carbanion), providing a more atom-economical route to modify the α-position. For instance, ruthenium(II)-catalyzed enantioselective C-H activation and annulation of sulfoximines, which are closely related to sulfoxides, have been developed to synthesize sulfur-stereogenic compounds. acs.org These products can subsequently be transformed into chiral sulfoxides. acs.org
Table 2: Examples of Functionalization at the α-Carbon of Sulfoxides
| Reaction Type | Reagents | Key Intermediate | Resulting Structure | Reference |
|---|---|---|---|---|
| Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Sulfinyl carbanion | α-Alkylated sulfoxide | youtube.com |
| C-H Annulation | Ru(II) catalyst, Chiral ligand, Ylide | Metallocycle | Fused heterocyclic sulfoxide derivative | acs.org |
| Aldol-type reaction | Base, Carbonyl compound | α-Sulfinyl carbanion | β-Hydroxy sulfoxide | medcraveonline.comyoutube.com |
Investigation of Sulfoxide-Containing Heterocyclic Systems
Sulfoxides are integral components of numerous heterocyclic structures, many of which are of pharmaceutical interest. mdpi.com The synthesis of these systems often leverages the reactivity of the sulfoxide group or its precursors. Dimethyl sulfoxide (DMSO) itself can serve not only as a solvent but also as a versatile reagent and a source of carbon and sulfur atoms in the construction of heterocyclic rings. mdpi.com For example, substituted quinazolines have been synthesized using DMSO through an HI-mediated process where DMSO is incorporated into the final ring structure. mdpi.com
The C-H activation/cyclization of NH-sulfoximines with partners like diazo compounds has been used to synthesize 1,2-benzothiazines, a class of sulfur-containing heterocycles. mdpi.com Similarly, the enantioselective synthesis of pyridinylmethyl sulfinyl-benzimidazoles, a class of proton pump inhibitors, highlights the importance of sulfoxide-containing heterocycles in medicine. google.comgoogle.com The synthesis of these complex molecules often relies on the asymmetric oxidation of a prochiral sulfide precursor. google.com
Research has also explored the synthesis of oxazole (B20620) derivatives where DMSO acts as a crucial oxidant to facilitate the cyclization cascade. mdpi.com These methodologies demonstrate the dual role of simple sulfoxides like DMSO as both reactants and reaction promoters in the assembly of complex heterocyclic frameworks. mdpi.com
Stereochemical Control in Derivative Synthesis
The sulfur atom in a sulfoxide such as this compound is a stereocenter, meaning that its derivatives can exist as enantiomers. Controlling the stereochemistry at this sulfur center is a major focus of synthetic research. magtech.com.cn The primary methods for achieving stereocontrol include the resolution of racemic mixtures, the use of chiral auxiliaries, and, most prominently, asymmetric oxidation of prochiral sulfides. wiley-vch.de
Asymmetric oxidation is the most direct approach to enantiomerically enriched sulfoxides. acsgcipr.org This is often accomplished using a stoichiometric chiral oxidant, such as a chiral oxaziridine, or through catalytic systems. wiley-vch.deacsgcipr.org Catalytic methods are generally preferred for their efficiency and sustainability. acsgcipr.org A well-known example is the Kagan-Sharpless oxidation, which uses a titanium complex with a chiral tartrate ligand (e.g., diethyl-D-tartrate) and an oxidant like cumene (B47948) hydroperoxide. google.comacsgcipr.org Vanadium-based catalysts with chiral "salan" ligands have also proven highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant. organic-chemistry.org
Biocatalysis offers another powerful tool for stereocontrolled sulfoxidation. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can catalyze the asymmetric oxidation of sulfides with high enantioselectivity. rsc.org These enzymatic methods are attractive for industrial applications due to their high efficiency and environmentally benign conditions, using molecular oxygen as the terminal oxidant. acsgcipr.orgrsc.org
Table 3: Comparison of Methods for Stereocontrolled Sulfoxide Synthesis
| Method | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Oxidation | Ti(OiPr)₄ / Diethyl tartrate (Kagan) | Well-established, good for aryl alkyl sulfides | Often >90% | acsgcipr.org |
| Catalytic Asymmetric Oxidation | Chiral Vanadium-salan complex / H₂O₂ | Efficient, uses H₂O₂ as oxidant | Good to high | organic-chemistry.org |
| Biocatalysis | Baeyer-Villiger Monooxygenase (BVMO) | High selectivity, green conditions | Often >99% | rsc.org |
| Chiral Auxiliary | Menthyl p-toluenesulfinate (Andersen) | Stoichiometric, reliable for various sulfoxides | High diastereoselectivity leading to high ee | wiley-vch.de |
Q & A
Q. What safety protocols are essential for handling ethyl methyl sulfoxide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation .
- Storage: Store in sealed containers in cool, well-ventilated areas away from ignition sources (e.g., open flames) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Emergency Response: For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
Reference Table 1: Key Safety Parameters from SDS
Q. How does the polarity of this compound influence its solvent selection in organic synthesis?
Methodological Answer: this compound’s polarity (comparable to dimethyl sulfoxide, Hildebrand solubility parameter ~7.2) makes it suitable for dissolving polar and nonpolar compounds. Key considerations:
- Solubility Screening: Use binary/ternary solvent mixtures (e.g., with ethyl acetate or acetone) to optimize crystal yield or polymorph formation .
- Reaction Compatibility: Avoid reactions sensitive to sulfoxide-mediated oxidation. Pre-test stability of reactants in the solvent .
Reference Table 2: Polarity Comparison with Common Solvents
| Solvent | Polarity Index |
|---|---|
| This compound | ~7.2 (estimated) |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
| Acetone | 5.1 |
| Ethyl Acetate | 4.4 |
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of this compound using biocatalysts?
Methodological Answer:
- Biocatalytic Oxidation: Use Streptomyces glaucescens or monooxygenases (e.g., PAMO, CHMO) to oxidize ethyl methyl sulfide asymmetrically. Monitor reaction progress via chiral GC with columns like Chiraldex G-TA .
- Analytical Validation: Confirm enantiomeric excess (ee) using retention times (R-enantiomer: ~15.7 min; S-enantiomer: ~18.5 min) and cross-validate with enzymatic standards .
Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Dose-Response Calibration: Conduct pilot studies to identify non-toxic thresholds. For example, in Drosophila models, survival rates drop significantly at DMSO concentrations >1% when combined with antimicrobials like methyl paraben .
- Mechanistic Studies: Use transcriptomics/proteomics to identify organ-specific toxicity pathways (e.g., mitochondrial dysfunction) .
Reference Table 3: Toxicity Data Comparison
| Model System | Toxicity Threshold | Key Findings |
|---|---|---|
| Drosophila melanogaster | 1% DMSO + 0.1% nipagin | 50% eclosion rate reduction |
| Rat (Oral) | 3,300 mg/kg/day | No adverse effects after 18 months |
Q. What analytical techniques are optimal for impurity profiling in this compound?
Methodological Answer:
- GC-MS: Detect volatile impurities (e.g., residual sulfides) using HP-5MS columns with a temperature gradient (70°C to 180°C) .
- HPLC-UV/RI: Quantify non-volatile impurities (e.g., sulfones) with C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy: Confirm structural identity and purity via characteristic peaks (e.g., S=O at ~110 ppm in NMR) .
Q. How do intermolecular forces dictate the physical properties of this compound?
Methodological Answer:
- Boiling Point: The strong dipole-dipole interactions from the sulfoxide group (S=O) elevate boiling points compared to analogous sulfides. This compound’s boiling point (~67°C) is higher than ethyl methyl sulfide (~37°C) due to polarizability .
- Solubility: Hydrogen-bonding capacity enables miscibility with polar aprotic solvents (e.g., DMF) but immiscibility with alkanes .
Q. What experimental designs mitigate toxicity when combining this compound with antimicrobial agents?
Methodological Answer:
- Dose Optimization: Use factorial design experiments to assess combinatorial effects. For example, test this compound at 0.5–2% with varying paraben concentrations .
- Control Groups: Include solvent-only and antimicrobial-only controls to isolate confounding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
